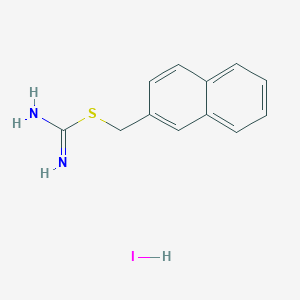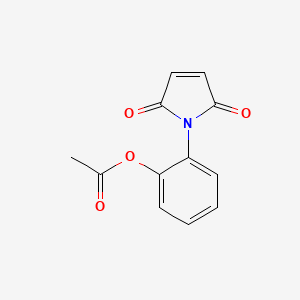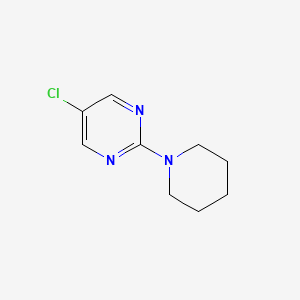![molecular formula C17H14BrFN2O B2930515 N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide CAS No. 2418733-93-2](/img/structure/B2930515.png)
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signal transduction pathways involved in cytokine signaling. The inhibition of TYK2 has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide is a selective inhibitor of TYK2, which is a member of the JAK family of enzymes. TYK2 plays a crucial role in the signal transduction pathways involved in cytokine signaling. Inhibition of TYK2 by N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to have potent inhibitory effects on TYK2 activity in vitro and in vivo. In preclinical models, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to reduce inflammation and tissue damage in various autoimmune and inflammatory diseases. Additionally, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide in lab experiments include its potent inhibitory effects on TYK2 activity and its potential therapeutic effects in the treatment of various autoimmune and inflammatory diseases. However, the limitations of using N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide. One direction is to further investigate its therapeutic potential in the treatment of autoimmune and inflammatory diseases, particularly in clinical trials. Another direction is to explore the potential of combining N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide with other inhibitors of the JAK family of enzymes to achieve synergistic effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide in humans.
Synthesemethoden
The synthesis of N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide involves a multi-step process that begins with the reaction of 3-bromobenzyl cyanide with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with (S)-N-Boc-3-hydroxypropan-1-amine to form a protected amine intermediate. The final step involves deprotection of the amine group to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various autoimmune and inflammatory diseases. In a preclinical model of rheumatoid arthritis, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide was shown to reduce inflammation and joint damage. In a preclinical model of psoriasis, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide was shown to reduce skin inflammation and improve skin histology. Additionally, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to have potential therapeutic effects in the treatment of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O/c18-14-3-1-2-13(10-14)16(11-20)21-17(22)9-6-12-4-7-15(19)8-5-12/h1-5,7-8,10,16H,6,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKMUWFXMUCMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)NC(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)

![N-(1-methyl-5-oxopyrrolidin-3-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930435.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2930439.png)
![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline](/img/structure/B2930440.png)
![2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2930441.png)

![Tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride](/img/structure/B2930443.png)
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2930446.png)
![2-(ethylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2930448.png)

![5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2930451.png)
